molecular formula C13H18ClN B1486593 [(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine CAS No. 1156262-40-6

[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine

Cat. No. B1486593
M. Wt: 223.74 g/mol
InChI Key: SXXISJAWYFDNNG-UHFFFAOYSA-N
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Description

4-(Chlorophenyl)(cyclopentyl)methyl)(methyl)amine, also known as 4-chloro-N-cyclopentylmethyl-benzylamine, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a cyclic amine that can be synthesized from the reaction of 4-chlorobenzaldehyde and cyclopentylmethyl amine. 4-Chloro-N-cyclopentylmethyl-benzylamine has been found to be a useful tool in the study of various biochemical and physiological processes, and has been used in laboratory experiments to gain further insight into the mechanisms of action of certain drugs and other compounds.

Scientific Research Applications

Corrosion Inhibition

One study focused on the use of amine derivative compounds, including those related to “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine”, as effective corrosion inhibitors for mild steel in hydrochloric acid (HCl) medium. The research demonstrated that these compounds could form a protective film on the mild steel surface, significantly reducing corrosion rates. This protective capability was attributed to the molecular structure and the presence of specific substituent groups, with the study employing electrochemical measurements and surface analysis to confirm the findings (Boughoues et al., 2020).

Anticancer Activity

Another area of research involved the synthesis and evaluation of novel 1,2,4-triazolin-3-one derivatives of “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine” for anticancer activity. The study found that certain compounds exhibited significant in vitro anticancer activity against a range of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, and others. This suggests the potential therapeutic value of these derivatives in cancer treatment (Kattimani et al., 2013).

Neuroprotection

Research into the metabolism of a new neuroprotective agent for ischemia-reperfusion damage, which includes structures related to “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine”, highlighted its potential application in protecting against neurological damage following ischemia. The study utilized liquid chromatography/electrospray mass spectrometry to explore the in vitro and in vivo metabolism of this agent in rats, indicating its possible role in treating ischemic injuries (Kim et al., 2002).

properties

IUPAC Name

1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXISJAWYFDNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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